molecular formula C12H12O B11752948 {Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone

{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone

Cat. No.: B11752948
M. Wt: 172.22 g/mol
InChI Key: RFKFIRBCCGZRGY-UHFFFAOYSA-N
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Description

{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone is an organic compound that features a bicyclo[1.1.1]pentane core structure attached to a phenyl group through a methanone linkage. This compound is part of a class of bicyclic bridged compounds known for their unique three-dimensional structures and significant strain energy, which makes them interesting subjects for chemical research and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {Bicyclo[111]pentan-1-yl}(phenyl)methanone typically involves the construction of the bicyclo[11One common method involves the photochemical addition of propellane to diacetyl, followed by a haloform reaction to yield bicyclo[1.1.1]pentane-1,3-dicarboxylic acid . This intermediate can then be further functionalized to introduce the phenylmethanone group.

Industrial Production Methods

Large-scale synthesis of bicyclo[1.1.1]pentane derivatives, including {Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone, often employs continuous flow processes to generate [1.1.1]propellane on demand . This method allows for the efficient production of bicyclo[1.1.1]pentane species in significant quantities, which can then be derivatized into various functionalized compounds.

Chemical Reactions Analysis

Types of Reactions

{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or radicals for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups at the bridgehead positions of the bicyclo[1.1.1]pentane core .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{Bicyclo[1.1.1]pentan-1-yl}(phenyl)methanone is unique due to its combination of the bicyclo[1.1.1]pentane core and the phenylmethanone moiety. This structure imparts both rigidity and functional versatility, making it valuable in various applications from drug design to materials science .

Properties

Molecular Formula

C12H12O

Molecular Weight

172.22 g/mol

IUPAC Name

1-bicyclo[1.1.1]pentanyl(phenyl)methanone

InChI

InChI=1S/C12H12O/c13-11(10-4-2-1-3-5-10)12-6-9(7-12)8-12/h1-5,9H,6-8H2

InChI Key

RFKFIRBCCGZRGY-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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